molecular formula C17H24F3NO5S B1673319 (3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide CAS No. 223749-46-0

(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide

Cat. No. B1673319
CAS RN: 223749-46-0
M. Wt: 411.4 g/mol
InChI Key: SRZRLJWUQFIZRH-LSDHHAIUSA-N
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Scientific Research Applications

HMR-1556 is widely used in scientific research due to its selective inhibition of the IKs current. Some of its applications include:

Mechanism of Action

HMR-1556 exerts its effects by selectively blocking the IKs current, which is mediated by the KCNQ1-KCNE1 potassium channel complex. This inhibition prolongs the repolarization phase of the cardiac action potential, thereby reducing the likelihood of arrhythmias. The compound does not significantly affect other potassium currents, such as IKr, IK1, or L-type calcium currents, making it a highly selective inhibitor .

Biochemical Analysis

Biochemical Properties

HMR 1556 interacts with the KvLQT1/minK potassium channels, blocking them effectively . It does not inhibit other potassium currents in human atrium: I to, I Kur and the classical inward rectifier potassium current I K1 were not significantly affected up to concentrations that completely blocked I Ks .

Cellular Effects

HMR 1556 has been shown to have significant effects on various types of cells and cellular processes. In atrial myocytes, it produces a concentration-dependent and reversible block of I Ks . In cellular models of persistent atrial fibrillation, HMR 1556 has been shown to restore sinus rhythm and prevent heart failure .

Molecular Mechanism

HMR 1556 exerts its effects at the molecular level primarily through its interaction with the KvLQT1/minK potassium channels . It blocks these channels, thereby affecting the potassium currents in the cells . This blockage is selective and does not affect other potassium currents .

Temporal Effects in Laboratory Settings

The effects of HMR 1556 have been observed over time in laboratory settings. It has been shown to produce a concentration-dependent and reversible block of I Ks . The blockage is potent and selective, and the effects are observed even at high heart rates .

Dosage Effects in Animal Models

In animal models, the effects of HMR 1556 vary with different dosages. In conscious dogs, administration of HMR 1556 caused substantial dose-dependent QT prolongations . In a model of persistent atrial fibrillation, all animals receiving HMR 1556 converted to sinus rhythm, whereas placebo pigs remained in atrial fibrillation .

Metabolic Pathways

Its primary mechanism of action involves the blockage of the KvLQT1/minK potassium channels , which play a crucial role in the repolarization of the cardiac action potential and the regulation of heart rhythm.

Transport and Distribution

Given its potent and selective blockage of the KvLQT1/minK potassium channels, it is likely that it interacts with these channels in various cell types and tissues .

Subcellular Localization

Given its interaction with the KvLQT1/minK potassium channels, it is likely that it is localized in the regions of the cell where these channels are present .

Preparation Methods

The synthesis of HMR-1556 involves several steps, starting with the preparation of the chromanol core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

HMR-1556 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the chromanol core or other functional groups.

    Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Comparison with Similar Compounds

HMR-1556 is unique in its high selectivity for the IKs current. Similar compounds include:

HMR-1556 stands out due to its potent and selective inhibition of the IKs current, making it a valuable tool in cardiac research and drug development.

properties

IUPAC Name

N-[(3R,4S)-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydrochromen-4-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZRLJWUQFIZRH-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801105017
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223749-46-0
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223749-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HMR 1556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223749460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HMR-1556
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IF4R31066
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide
Reactant of Route 4
(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide
Reactant of Route 6
(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide

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